molecular formula C18H20ClNO3 B2650210 N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride CAS No. 1052539-16-8

N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride

Cat. No.: B2650210
CAS No.: 1052539-16-8
M. Wt: 333.81
InChI Key: AYZLXNBAUPLVPV-UHFFFAOYSA-N
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Description

N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride ( 1052539-16-8) is a chemical compound with a molecular formula of C18H20ClNO3 and a molecular weight of 333.8093 g/mol . This complex organic molecule features a 2,3-dihydro-1,4-benzodioxin scaffold, a privileged structure in medicinal chemistry known for its presence in biologically active compounds and pharmaceutical agents . The molecular structure incorporates an N-{[2-(prop-2-en-1-yloxy)phenyl]methyl} side chain, which may serve as a key functional group for further chemical modifications or as a critical pharmacophore in receptor-binding studies. The compound is supplied as a hydrochloride salt to enhance its stability and solubility in various research applications. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can leverage this building block in various discovery pipelines, including but not limited to the synthesis of more complex molecules for pharmaceutical research, structure-activity relationship (SAR) studies, and as a key intermediate in developing potential modulators for biological targets. Handling should be performed by qualified professionals in a controlled laboratory environment.

Properties

IUPAC Name

N-[(2-prop-2-enoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3.ClH/c1-2-9-20-16-6-4-3-5-14(16)13-19-15-7-8-17-18(12-15)22-11-10-21-17;/h2-8,12,19H,1,9-11,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZLXNBAUPLVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CNC2=CC3=C(C=C2)OCCO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride typically involves multiple steps. One common route includes the alkylation of 2-(prop-2-en-1-yloxy)benzylamine with 2,3-dihydro-1,4-benzodioxin-6-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The final product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification and isolation techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium azide, halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-halogen bonds .

Scientific Research Applications

N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe.

    Medicine: Research explores its potential therapeutic effects and its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. The exact molecular pathways involved are still under investigation, but the compound’s structure suggests it may interact with aromatic and heterocyclic systems within biological molecules .

Comparison with Similar Compounds

Sulfonamide Derivatives

Compounds such as N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) and 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) () share the benzodioxin-6-amine scaffold but incorporate sulfonamide groups.

  • Activity : These derivatives exhibit antibacterial and lipoxygenase inhibition (5c: IC₅₀ ~12 µM against lipoxygenase; 7l: MIC 8 µg/mL against S. aureus) .

Carboxylic Acid Derivatives

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid () replaces the amine with a carboxylic acid.

  • Activity : Demonstrates anti-inflammatory effects comparable to ibuprofen (ED₅₀ 20 mg/kg in carrageenan-induced edema) .
  • Structural Impact : The carboxylic acid group increases polarity, improving water solubility but possibly limiting blood-brain barrier penetration relative to the target compound’s amine-hydrochloride salt.

Thiazole-Containing Derivatives

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-prop-2-enyl-1,3-thiazol-2-amine () introduces a thiazole ring.

  • Activity : Thiazole moieties are associated with antimicrobial and kinase inhibition activities, though specific data for this compound are unavailable.

Ethylamine Derivatives

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride () simplifies the structure to an ethylamine chain.

  • Activity: Ethylamine derivatives often target monoamine transporters or receptors (e.g., serotonin, dopamine), but specific data are lacking.
  • Structural Impact : Reduced steric bulk compared to the target compound may increase membrane permeability .

Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Reported Activities
Target Compound (Hydrochloride) ~340.8* Allyloxy benzyl, benzodioxin Limited data (structural scaffold)
5c (Sulfonamide) 436.5 Sulfonamide, benzodioxin Lipoxygenase inhibition
2-(Benzodioxin)acetic acid 208.2 Carboxylic acid Anti-inflammatory
Thiazole derivative (CAS 1016475-92-5) 298.3 Thiazole, benzodioxin Antimicrobial (predicted)
2-(Benzodioxin)ethylamine hydrochloride 223.7 Ethylamine Neurotransmitter modulation

*Calculated based on molecular formula.

Biological Activity

N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is a synthetic organic compound with potential therapeutic applications. Its structure includes a benzodioxin moiety, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

PropertyValue
Chemical FormulaC₁₈H₁₉ClN₁O₃
Molecular Weight333.81 g/mol
IUPAC NameN-[(2-prop-2-enoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine; hydrochloride
PubChem CID16196332

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following findings summarize its biological activity:

  • Cell Line Studies :
    • The compound has been tested against various cancer cell lines, including prostate cancer (PC-3), breast cancer (MDA-MB-231), and pancreatic cancer (MIA PaCa-2). The results indicated significant growth inhibition at low micromolar concentrations.
    • For instance, an IC₅₀ value of approximately 9.71 µM was reported against PC-3 cells, while MIA PaCa-2 exhibited an IC₅₀ of 7.84 µM .
  • Mechanism of Action :
    • The compound appears to induce apoptosis in cancer cells through modulation of alpha1-adrenoreceptors (ARs). Specifically, a reduction in alpha1D and alpha1B AR expression correlated with increased apoptosis in PC-3 cells .
    • The presence of hydroxyl groups in the structure enhances binding interactions with potential targets, suggesting a mechanism similar to that of isoflavones in hormone-dependent cancers .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the benzodioxin ring significantly affect anticancer activity. Electron-donating groups at specific positions have been shown to improve efficacy against tested cell lines. For example, compounds with a 4-NH₂ substitution demonstrated superior activity compared to their counterparts lacking this group .

Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor effects of this compound on human prostate cancer cells (PC-3). The sulforhodamine B (SRB) assay revealed that the compound exhibited significant cytotoxicity with an IC₅₀ value indicating effective tumor suppression at low concentrations .

Study 2: Apoptosis Induction Mechanism

In vitro experiments demonstrated that treatment with the compound led to a notable decrease in cell viability and increased markers of apoptosis in prostate cancer cells. This effect was linked to the downregulation of alpha1D and alpha1B ARs, suggesting a targeted therapeutic approach for managing prostate cancer through receptor modulation .

Q & A

Q. What spectroscopic methods are recommended for confirming the structural identity of this compound?

To confirm the structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, X-ray diffraction (XRD) can resolve stereochemical ambiguities, as demonstrated in crystallographic studies of structurally similar benzodioxin derivatives . Ensure solvent purity and calibration standards to minimize spectral artifacts.

Q. What are the common synthetic routes for preparing this compound, and how can yield be optimized?

Synthesis typically involves alkylation of the benzodioxin-6-amine core with a propargyloxy-benzyl halide followed by hydrochloride salt formation. Optimize yields by controlling reaction temperature (e.g., 0–5°C during coupling to suppress side reactions) and using anhydrous solvents. Catalytic agents like potassium carbonate may improve alkylation efficiency .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Follow standard protocols for hydrochloride salts: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation. Store in a dry, cool environment away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across different assay systems?

Validate assay conditions by standardizing cell lines, buffer compositions (e.g., pH 7.4 PBS), and control compounds. Cross-validate findings using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding assays). Statistical tools like Bland-Altman analysis can quantify inter-lab variability .

Q. What strategies are effective for analyzing impurities or degradation products in this compound?

Use reversed-phase HPLC with UV/Vis detection (λ = 254 nm) coupled to LC-MS for impurity profiling. Compare retention times and mass spectra against reference standards (e.g., EP impurity guidelines) to identify byproducts like dehydrohalogenated intermediates .

Q. How can the compound’s interaction with biological targets (e.g., receptors) be mechanistically studied?

Employ molecular docking simulations (using software like AutoDock Vina) to predict binding modes to targets such as GABAA receptors. Validate predictions with in vitro electrophysiology or fluorescence-based binding assays (e.g., FLIPR for calcium flux). Dose-response curves (EC50/IC50) and Schild analysis can elucidate competitive vs. allosteric mechanisms .

Q. What experimental designs are suitable for probing the compound’s metabolic stability?

Use liver microsomal assays (human or rodent) with NADPH cofactors to monitor phase I metabolism. LC-MS/MS can identify metabolites (e.g., hydroxylated or demethylated derivatives). For in vivo studies, employ radiolabeled analogs (³H or ¹⁴C) and track excretion profiles in urine/feces .

Q. How can researchers address contradictory results in solubility or stability studies?

Systematically vary parameters such as solvent polarity (e.g., DMSO vs. aqueous buffers), temperature, and light exposure. Use dynamic light scattering (DLS) to detect aggregation. For stability, conduct accelerated degradation studies under ICH Q1A guidelines (40°C/75% RH for 6 months) .

Methodological Notes

  • Data Reproducibility : Share raw datasets (e.g., NMR spectra, chromatograms) via repositories like Zenodo to facilitate peer validation .
  • Cross-Disciplinary Collaboration : Partner with crystallography or pharmacology labs to address structural or functional ambiguities .

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